N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c16-11-7-4-8-12-14(11)18-15(20-12)17-13(19)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTRLCOJHYEQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide typically involves the reaction of 4-fluorobenzo[d]thiazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer potential of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide and its derivatives.
Case Studies
A study conducted by researchers at the National Cancer Institute (NCI) screened several derivatives, identifying two compounds (21 and 24) that met growth inhibition criteria for further testing. These compounds exhibited strong inhibitory effects on cancer cell growth, suggesting their potential as therapeutic agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Antitubercular Properties
Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis. Its mechanism involves binding to specific targets within bacterial cells, disrupting their growth and proliferation . The compound's pharmacokinetic profile suggests good absorption and distribution, enhancing its potential as an anti-tuberculosis agent.
Synthesis and Evaluation
In a study assessing various derivatives for antitubercular activity, compounds were synthesized and tested using microdilution methods, yielding minimal inhibitory concentration (MIC) values that indicate their effectiveness against both drug-sensitive and resistant strains of Mycobacterium tuberculosis .
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide, we compare it with benzothiazole-2-yl acetamide derivatives and related analogs. Key structural variations include substituent positions on the benzothiazole ring, modifications to the phenyl group, and differences in bioactivity.
Table 1: Structural and Physicochemical Properties of Selected Compounds
*Estimated based on positional isomer data ; †Predicted using analogous substituent contributions; ‡Experimental value from .
Substituent Position Effects
The 4-fluoro isomer (target compound) differs from the 6-fluoro analog () in electronic and steric properties. However, the 6-fluoro derivative exhibits higher preclinical anticancer activity, possibly due to optimized interactions with DNA topoisomerases or kinases .
Trifluoromethyl vs. Fluoro Substituents
The 6-trifluoromethyl analog () has a higher logP (4.12 vs. ~3.7), indicating greater lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The CF3 group’s strong electron-withdrawing effect enhances metabolic stability compared to fluorine, as seen in its superior neuroprotective activity (pIC50 = 7.8) in CK-1δ inhibition studies .
Phenyl Group Modifications
Replacing the plain phenyl group with 3,4,5-trimethoxyphenyl () increases molecular weight and logP but introduces hydrogen-bonding methoxy groups. This modification significantly boosts neuroprotective activity, likely due to interactions with polar residues in the CK-1δ active site .
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article presents a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
This compound features a benzothiazole moiety with a fluorine substituent, which is known to enhance biological activity by improving binding affinity to target proteins.
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against Mycobacterium tuberculosis , with mechanisms involving the inhibition of bacterial growth through interaction with specific cellular targets .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
The presence of the fluorine atom in this compound enhances its lipophilicity and may contribute to better cell membrane penetration.
Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer properties. The compound's ability to inhibit various enzymes associated with cancer cell proliferation has been noted. For instance, studies have shown that certain benzothiazole derivatives can inhibit histone deacetylases (HDACs), which are implicated in cancer progression .
Table 2: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| This compound | HeLa (cervical cancer) | Moderate cytotoxicity | |
| N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide | K562 (leukemia) | Significant inhibition |
Structure–Activity Relationship (SAR)
The SAR studies conducted on benzothiazole derivatives indicate that modifications at various positions on the benzothiazole ring can significantly affect biological activity. For example, substituents such as fluorine and methoxy groups have been shown to enhance both antimicrobial and anticancer activities by improving binding interactions with target enzymes and receptors .
Case Study 1: Inhibition of Mycobacterium tuberculosis
A study evaluating the efficacy of this compound against Mycobacterium tuberculosis demonstrated notable antibacterial activity. The compound was tested using a tube dilution assay method, revealing a minimum inhibitory concentration (MIC) that suggests its potential as an effective anti-tubercular agent .
Case Study 2: Anticancer Effects on HeLa Cells
In vitro studies on HeLa cells indicated that this compound exhibited moderate cytotoxic effects. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in cancer treatment .
Q & A
Q. What are the standard synthetic pathways for N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide?
The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core. Key steps include:
- Condensation reactions to assemble the benzothiazole ring, often using 2-aminothiazole derivatives and fluorinated precursors .
- Acetamide functionalization via nucleophilic substitution or coupling reactions, such as reacting chloroacetamide intermediates with phenyl groups under reflux conditions (toluene/water solvent systems, 5–7 hours) .
- Purification via thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for final isolation .
Critical parameters include solvent selection (e.g., ethanol for recrystallization) and reaction temperature control to minimize by-products .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely employed for structural validation, particularly for resolving fluorine positioning and ring conformations .
- Spectroscopy :
- NMR (1H/13C) to verify substituent integration and regiochemistry .
- Mass spectrometry (ESI or MALDI-TOF) for molecular weight confirmation .
- Chromatography : High-performance liquid chromatography (HPLC) or TLC to assess purity (>95%) .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile by-products (e.g., HCl gas during acylations) .
- Waste disposal : Segregate organic waste and collaborate with certified agencies for incineration or chemical neutralization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions, while toluene/water mixtures improve azide displacement reactions .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., fluorination), while reflux (100–120°C) accelerates ring closure .
- Catalyst screening : Lewis acids (e.g., AlCl3) may improve acylation efficiency, though their use requires careful stoichiometric balancing .
Q. How should researchers address contradictions in biological activity data across studies?
- Structural analogs : Compare activity trends in derivatives with modified substituents (e.g., methoxy vs. ethoxy groups on the benzothiazole ring) to identify pharmacophoric motifs .
- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times to reduce inter-study variability .
- Computational modeling : Use docking studies to correlate steric/electronic effects of the 4-fluoro group with target binding affinity (e.g., kinase inhibition) .
Q. What strategies are effective in resolving by-product formation during synthesis?
- By-product identification : LC-MS or GC-MS to trace unreacted intermediates or degradation products .
- Reaction quenching : Rapid cooling after exothermic steps (e.g., acyl chloride formation) minimizes decomposition .
- Alternative pathways : Microwave-assisted synthesis reduces reaction times and improves regioselectivity in heterocycle formation .
Q. How can the compound’s solubility be enhanced for in vitro assays?
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to balance solubility and biocompatibility .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) on the phenylacetamide moiety without disrupting bioactivity .
Q. What methodologies are used to study the compound’s mechanism of action?
- Target identification : Pull-down assays with biotinylated analogs or affinity chromatography .
- Pathway analysis : Transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment .
- Structural biology : Co-crystallization with suspected protein targets (e.g., tubulin or topoisomerases) to map binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
